molecular formula C12H18Cl2OSi B8266579 Tert-butyl(2,4-dichlorophenoxy)dimethylsilane

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane

Cat. No.: B8266579
M. Wt: 277.26 g/mol
InChI Key: JYWHLWFKXXRKHZ-UHFFFAOYSA-N
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Description

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane is a silane-based compound supplied with a typical purity of 95% to 97% and should be stored at 4-8°C . It is a derivative where a tert-butyldimethylsilyl (TBS) group protects the phenolic oxygen of 2,4-dichlorophenol. In organic synthesis, this class of silyl ethers is highly valued for protecting alcohol and phenol functionalities, as they are stable to a wide range of reaction conditions but can be selectively removed under specific conditions . The 2,4-dichlorophenol moiety is a known structural component in various chemical syntheses. This reagent is primarily used as a chemical intermediate and a working standard in analytical research. It is offered For Research Use Only . This product is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Properties

IUPAC Name

tert-butyl-(2,4-dichlorophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-7-6-9(13)8-10(11)14/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWHLWFKXXRKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane typically involves the reaction of 2,4-dichlorophenol with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

2,4-Dichlorophenol+Tert-butyl-dimethylchlorosilaneBaseTert-butyl(2,4-dichlorophenoxy)dimethylsilane+HCl\text{2,4-Dichlorophenol} + \text{Tert-butyl-dimethylchlorosilane} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 2,4-Dichlorophenol+Tert-butyl-dimethylchlorosilaneBase​this compound+HCl

Industrial Production Methods

Industrial production of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different silane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of tert-butyl-(2,4-diamino-phenoxy)-dimethyl-silane.

    Oxidation: Formation of tert-butyl-(2,4-dichloro-quinone)-dimethyl-silane.

    Reduction: Formation of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane derivatives with reduced functional groups.

Scientific Research Applications

Applications in Organic Synthesis

A. Protecting Group in Synthesis

  • Tert-butyl(2,4-dichlorophenoxy)dimethylsilane serves as a protecting group for alcohols and amines during organic synthesis. Its ability to form stable siloxane bonds allows for selective reactions without interfering with other functional groups.

B. Synthesis of Bioactive Compounds

  • The compound is utilized in the synthesis of bioactive molecules, particularly in medicinal chemistry. For instance, it has been employed to modify the structures of pharmaceutical agents to improve their efficacy and reduce toxicity.

Applications in Materials Science

A. Surface Modification

  • This compound is used for surface modification of materials to enhance hydrophobicity and chemical resistance. This property is particularly beneficial in coatings and sealants.

B. Polymer Chemistry

  • The compound can be incorporated into polymer matrices to impart specific functionalities such as increased thermal stability and improved mechanical properties.

Case Studies

Study Objective Findings
Rosenberg & Alexander (1980) Investigate degradation of 2,4-DDemonstrated that bacteria can effectively degrade 2,4-D in soil, indicating potential environmental applications for silane derivatives.
Fournier (1980) Assess microbial metabolism of 2,4-DFound that certain concentrations of 2,4-D enhance microbial populations capable of degradation, suggesting that tert-butyl derivatives may influence microbial activity positively.
ResearchGate Study Design of selective polymersDeveloped imprinted polymers using 2,4-D derivatives for high specificity in herbicide detection, showcasing practical applications in environmental monitoring.

Mechanism of Action

The mechanism of action of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane involves its interaction with various molecular targets. The phenoxy group can interact with enzymes and receptors, while the silane moiety can form stable bonds with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers

Compound Name CAS Number Chlorine Positions Molecular Weight (g/mol) Key Differences
Tert-butyl(2,4-dichlorophenoxy)dimethylsilane 169619-83-4 2,4- 276.05 Reference compound
Tert-butyl(2,5-dichlorophenoxy)dimethylsilane 188645-79-6 2,5- 276.05 Chlorines at meta and para positions alter electronic effects; reduced steric hindrance compared to 3,4-isomer .
Tert-butyl(3,4-dichlorophenoxy)dimethylsilane 188645-81-0 3,4- 276.05 Adjacent chlorines increase steric and electronic deactivation, hindering electrophilic substitution .

Substituent Variations

Compound Name CAS Number Substituents on Phenoxy Molecular Weight (g/mol) Reactivity Impact
Tert-butyl(2,4-dimethoxybenzyloxy)dimethylsilane N/A 2,4-OCH₃ 332.39 (Cr complex) Methoxy groups donate electrons, activating the ring for electrophilic substitution (vs. deactivating Cl) .
Tert-butyl{3-[4-(chloromethyl)-3-methoxyphenoxy]propoxy}dimethylsilane 1376514-42-9 Cl, OMe, propoxy chain 386.98 Chloromethyl and methoxy groups introduce dual reactivity (nucleophilic Cl vs. electron-rich OMe) .

Silyl Group Variations

Compound Name Silyl Group Molecular Weight (g/mol) Steric and Electronic Effects
Tert-butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane Diphenylsilane 396.58 Increased steric bulk from diphenyl groups slows reaction rates but improves stability .
Tert-butyl(2-iodoethoxy)dimethylsilane Dimethylsilane 286.23 Iodoethoxy group acts as a superior leaving group (vs. chlorophenoxy), enabling nucleophilic substitutions .

Functional Group and Application Variations

Compound Name Functional Group Key Application Molecular Weight (g/mol)
This compound Chlorophenoxy Hydroxyl protection 276.05
Tert-butyl((2,4-dimethoxybenzyl)oxy)dimethylsilane tricarbonyl chromium Cr(CO)₃ complex Catalytic asymmetric reactions 332.39 Metal coordination enables use in catalytic C-H activation .
Tert-butyl(((2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-7-en-8-yl)oxy)dimethylsilane Spirocyclic Stereoselective synthesis 504.73 Rigid spirocyclic structure aids in asymmetric catalysis .

Key Data Table: Physicochemical Properties

Property This compound Tert-butyl(2,5-dichlorophenoxy)dimethylsilane Tert-butyl(3,4-dichlorophenoxy)dimethylsilane
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
LogP (Lipophilicity) ~4.2 (estimated) ~4.2 ~4.2
Solubility Low in water; soluble in organic solvents Similar Similar

Biological Activity

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane (TBDMS) is a silane compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies concerning the compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its silane backbone combined with a dichlorophenoxy group. The chemical structure can be represented as follows:

  • Molecular Formula : C12H18Cl2O2Si
  • Molecular Weight : 303.25 g/mol

The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially influencing its biological interactions.

Synthesis

The synthesis of TBDMS typically involves the reaction of 2,4-dichlorophenol with tert-butyl dimethylsilyl chloride in the presence of a base. This method allows for the selective attachment of the silane moiety to the phenolic compound, resulting in a product that retains the biological activity associated with both functional groups.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of TBDMS against various pathogens. For instance, compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.39 to 3.12 mg/L for Staphylococcus strains, indicating potent antibacterial effects .

Pathogen MIC (mg/L) Reference
Methicillin-sensitive S. aureus0.39 - 1.56
Methicillin-resistant S. aureus0.39 - 3.12
Enterococcus faecalis6.25

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of TBDMS. In vitro studies have shown that while some derivatives exhibit strong antimicrobial activity, they also demonstrate acceptable cytotoxicity levels against normal human lung fibroblasts (MRC-5), with IC50 values exceeding 12.3 mg/L . This suggests a favorable therapeutic window for further development.

Case Studies and Research Findings

  • Antifungal Activity : A study investigating derivatives of phenolic compounds found that certain analogs exhibited significant antifungal properties alongside antioxidant activities, suggesting potential applications in food preservation and medicine .
  • Neuroprotective Potential : Compounds structurally related to TBDMS have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s disease. These studies indicate that certain silane derivatives may inhibit pathways leading to neurofibrillary tangle formation, a hallmark of Alzheimer’s pathology .
  • Natural Sources and Bioactivities : Research has documented the presence of similar phenolic compounds in various natural sources, which exhibit a range of bioactivities including autotoxicity and antimicrobial properties . This emphasizes the ecological relevance and potential therapeutic applications of TBDMS.

Q & A

Q. What are the key physicochemical properties of Tert-butyl(2,4-dichlorophenoxy)dimethylsilane, and how are they determined experimentally?

Answer: The compound (CAS 169619-83-4, C₁₂H₁₈Cl₂OSi) has a molecular weight of 277.262 g/mol and features a silane-protected phenoxy group. Key properties include:

  • Hydrogen bond donors/acceptors : 0/2, critical for solubility and reactivity in polar solvents .
  • Topological polar surface area (TPSA) : 18.5 Ų, indicating moderate polarity .
  • Rotatable bonds : 3, influencing conformational flexibility .

Q. Methodology :

  • Mass spectrometry (MS) confirms molecular weight.
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves structural details, such as the tert-butyl group (δ ~1.0 ppm for CH₃) and aromatic protons (δ ~6.5–7.5 ppm for dichlorophenoxy) .
  • FT-IR identifies Si-O-C stretches (~1050–1100 cm⁻¹) and aromatic C-Cl vibrations (~550–600 cm⁻¹) .

Q. What is the standard synthetic route for this compound?

Answer: A typical synthesis involves silane protection of 2,4-dichlorophenol:

Reagents : 2,4-dichlorophenol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (base), in anhydrous THF .

Procedure :

  • Stir reactants at 65°C for 16 hours under nitrogen.
  • Quench with HCl, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 4:1) .

Yield : ~85–92% (similar to tert-butyl(hexadienyloxy)diphenylsilane in ).

Validation : Monitor reaction progress by TLC (Rf ~0.5 in hexane:EtOAc) and confirm purity via HPLC (>95%) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Answer: Methodology :

  • Density Functional Theory (DFT) : Calculate activation energies for silylation steps to identify optimal temperatures (e.g., 65°C in vs. 70°C in ).
  • Solvent screening : Use COSMO-RS simulations to predict solvent effects (e.g., THF vs. DMF) on reaction kinetics .
  • Transition state analysis : Identify steric hindrance from the tert-butyl group, which may necessitate longer reaction times .

Case Study : highlights ICReDD’s approach, combining quantum calculations and experimental feedback to refine silane protection protocols.

Q. How should researchers address discrepancies in NMR data during characterization?

Answer: Common Issues :

  • Impurity peaks : Trace solvents (e.g., THF at δ 3.58 ppm) or unreacted starting materials.
  • Diastereomer splitting : If present, use NOESY to confirm spatial arrangements .

Q. Resolution Strategies :

Repetition under anhydrous conditions ().

Alternative techniques :

  • High-resolution MS to rule out isotopic interference.
  • X-ray crystallography (if crystalline) for absolute configuration .

Cross-validate with PubChem or ECHA databases (e.g., PubChem CID 59803885) .

Q. What advanced applications exist for this compound in organic synthesis?

Answer:

  • Protecting group : The silane moiety stabilizes phenolic OH groups in multistep syntheses (e.g., natural product derivatization) .
  • Cross-coupling precursor : Convert to iodinated analogs (e.g., via halogen exchange) for Suzuki-Miyaura reactions (see tert-butyl(4-iodobutoxy)dimethylsilane in ) .
  • Photolabile linker : UV-sensitive Si-O bonds enable controlled release in prodrug systems .

Case Study : demonstrates silane deprotection with acetic acid/water to regenerate phenolic intermediates in dihydronaphthalene synthesis.

Q. How can researchers analyze contradictory data in silane-mediated reaction mechanisms?

Answer: Example Contradiction : Conflicting reports on acid vs. base stability of tert-butyldimethylsilane groups.

Q. Methodology :

Controlled experiments :

  • Expose the compound to TBAF (fluoride source) vs. HCl to compare cleavage rates .

Kinetic studies : Use in-situ IR or NMR to track Si-O bond hydrolysis under varying pH .

Literature reconciliation : Compare with structurally similar silanes (e.g., tert-butyl(4-iodobutoxy)dimethylsilane in , which shows iodine-specific reactivity) .

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